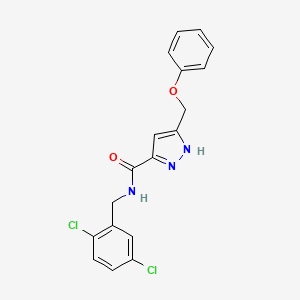
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
作用機序
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including a decrease in heart rate, blood pressure, and myocardial oxygen consumption. It has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
実験室実験の利点と制限
One advantage of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity and potency as an adenosine A1 receptor antagonist. This allows for precise manipulation of the adenosine A1 receptor signaling pathway without affecting other receptors or pathways. However, one limitation of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
将来の方向性
There are several future directions for research on N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other receptors and pathways. Finally, there is a need to develop more selective and potent adenosine A1 receptor antagonists that can be used in clinical settings with minimal side effects.
合成法
The synthesis of N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves several steps and requires certain chemicals and equipment. The first step involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide to form 2,5-dichlorobenzyl azide. This is followed by the reaction of 2,5-dichlorobenzyl azide with phenoxymethylpyrazole to form the intermediate product, which is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. It has been shown to have anti-ischemic, anti-arrhythmic, and anti-inflammatory effects in animal models of cardiovascular diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-13-6-7-16(20)12(8-13)10-21-18(24)17-9-14(22-23-17)11-25-15-4-2-1-3-5-15/h1-9H,10-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBXUOEXWDVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

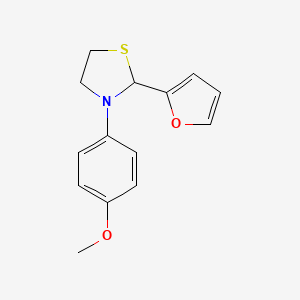
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
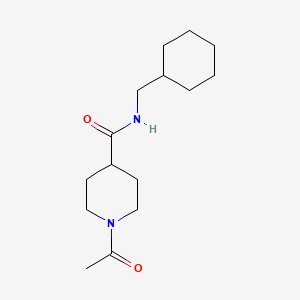
![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)
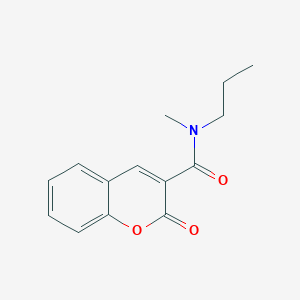
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
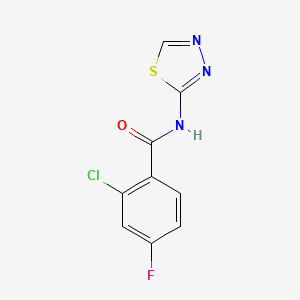

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)